Dimethyl 2-hydroxyterephthalate

MOF synthesis Green chemistry Crystallinity

Select dimethyl 2-hydroxyterephthalate (C₁₀H₁₀O₅, MW 210.18) for MOF and specialty polyester applications demanding aqueous solubility, specific fcu topology, or proton-transfer reactivity. Unlike unsubstituted DMT or H₂BDC, the phenolic –OH enables high-crystallinity UiO-66 synthesis in water, eliminating toxic organic solvents and reducing large-scale production costs. The hydroxyl-substituted Ca(BDC-OH) catalyst delivers 95% Knoevenagel conversion (vs 82% for BDC analog). Its oxidation product emits stable fluorescence at 421 nm for 36 h, making it the reagent of choice for hydroxyl radical and H₂O₂ detection. Ideal for sustainable MOF manufacturing, room-temperature base catalysis, and oxidative stress monitoring. Request technical data and bulk pricing.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 6342-72-9
Cat. No. B1295892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-hydroxyterephthalate
CAS6342-72-9
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)O
InChIInChI=1S/C10H10O5/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5,11H,1-2H3
InChIKeyCJOJIAKIRLKBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-Hydroxyterephthalate (CAS 6342-72-9) | Technical Baseline for Scientific Procurement


Dimethyl 2-hydroxyterephthalate (C₁₀H₁₀O₅, MW: 210.18 g/mol) is a diester derivative of terephthalic acid bearing a single phenolic hydroxyl group at the 2-position of the aromatic ring . This compound serves as a key building block for metal–organic frameworks (MOFs), specialty polyesters, and functional materials . Predicted physicochemical properties include a melting point of 92–93 °C, a boiling point of approximately 327.6 °C (at 760 mmHg), a density of 1.284 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 8.94 ± 0.10 . The compound is a crystalline solid at room temperature and exhibits good solubility in common organic solvents such as ethers, alcohols, and esters .

Dimethyl 2-Hydroxyterephthalate | Why In-Class Analogs Cannot Be Substituted Without Performance Loss


Direct substitution of dimethyl 2-hydroxyterephthalate with unfunctionalized dimethyl terephthalate (DMT) or the free diacid (terephthalic acid, H₂BDC) is generally not viable in applications demanding aqueous solubility, specific framework topologies, or proton-transfer reactivity. The 2-hydroxyl group confers markedly different solubility behavior and enables metal-coordination modes and hydrogen-bonding networks that are absent in the parent diester . In metal–organic framework (MOF) syntheses, the presence of the hydroxyl substituent is critical for achieving the desired fcu topology and high crystallinity under aqueous conditions, whereas the unsubstituted H₂BDC ligand often yields low-crystallinity or alternate phases [1]. Furthermore, the hydroxyl group can serve as a post-synthetic modification handle or as a proton source for catalytic cycles, functionalities that cannot be replicated by simpler terephthalate esters [2].

Dimethyl 2-Hydroxyterephthalate | Quantitative Differentiation Evidence vs. Closest Analogs


Aqueous UiO-66 MOF Synthesis: Dimethyl 2-Hydroxyterephthalate Enables Higher Crystallinity than Unsubstituted Terephthalic Acid

In a water-based synthesis of UiO-66, the use of dimethyl 2-hydroxyterephthalate (or its hydrolyzed form) yields the desired face-centered cubic (fcu) topology with high crystallinity, whereas unsubstituted terephthalic acid (H₂BDC) under identical aqueous conditions gives only low-crystallinity products or an alternate hexagonal close-packed (hcp) phase [1]. Powder X-ray diffraction (PXRD) analysis confirms that H₂BDC-derived products exhibit patterns consistent with hcp UiO-66, while the hydroxylated linker produces the target fcu phase [1].

MOF synthesis Green chemistry Crystallinity

Thermal Stability of Alkaline-Earth MOFs: 2-Hydroxyterephthalate-Based Frameworks Retain Structure up to ~400 °C

Thermogravimetric analysis (TGA) of three alkaline-earth MOFs built from the 2-hydroxyterephthalate dianion (BDC-OH) reveals high thermal stability, with decomposition onset temperatures around 350–400 °C [1]. In contrast, the unsubstituted terephthalate (BDC) analogs show comparable or slightly lower stability; for instance, Ca(BDC)(DMF)₂ decomposes at ~350 °C, while Ca(BDC-OH)(DMF)₂ exhibits a similar or slightly enhanced thermal window [1].

Thermal stability MOF Heterogeneous catalysis

Knoevenagel Condensation Catalysis: 2-Hydroxyterephthalate-Based MOF Outperforms Terephthalate Analog

In the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, the Ca(BDC-OH)(DMF)₂ MOF achieves 95% conversion in 4 h at room temperature, whereas the unsubstituted Ca(BDC)(DMF)₂ yields only 82% conversion under identical conditions [1]. The enhanced activity is attributed to the basic hydroxyl group of the 2-hydroxyterephthalate linker, which facilitates deprotonation of the active methylene compound.

Heterogeneous catalysis Knoevenagel condensation Basic catalysis

Fluorescence Turn-On Detection of Hydrogen Peroxide: 2-Hydroxyterephthalate Exhibits Strong Emission at 421 nm

2-Hydroxyterephthalate acts as a fluorescent probe for hydroxyl radicals and hydrogen peroxide. Upon oxidation, it generates a highly fluorescent product with an emission maximum at 421 nm (excitation at 315 nm), which is stable for up to 36 h at room temperature [1]. In contrast, unsubstituted terephthalic acid does not produce a comparable fluorescence signal under the same conditions, making the hydroxylated derivative uniquely suited for H₂O₂ quantification.

Fluorescence sensing H₂O₂ detection Probe

Defect Engineering in CPO-27 MOFs: 2-Hydroxyterephthalate Doping Maintains Porosity While Introducing Functional Sites

Stepwise doping of 2-hydroxyterephthalate (BDC-OH) into CPO-27-M (M = Mg, Co, Ni) frameworks generates defect-modulated structures that retain microporosity and reasonable surface area [1]. In contrast, the fully linked (non-defective) frameworks lack the hydroxyl functionality for further derivatization. ¹H NMR analysis after MOF digestion confirms successful incorporation of BDC-OH [1].

MOF defect engineering Porosity Post-synthetic modification

Purity Benchmark: Commercial Dimethyl 2-Hydroxyterephthalate Available at ≥97% Purity for Reproducible Synthesis

Commercial suppliers such as Santa Cruz Biotechnology offer dimethyl 2-hydroxyterephthalate at a purity of ≥97% , a specification that ensures minimal batch-to-batch variability in sensitive applications like MOF crystallization and polymer synthesis. In contrast, lower-purity grades or in-house prepared samples may contain unreacted terephthalate esters or hydroxylated byproducts that can act as nucleation inhibitors or chain terminators, compromising material performance.

Purity Reproducibility Procurement specification

Dimethyl 2-Hydroxyterephthalate | Priority Application Scenarios Supported by Quantitative Evidence


Green Synthesis of Phase-Pure UiO-66 MOF in Aqueous Media

Based on the evidence that dimethyl 2-hydroxyterephthalate (or its hydrolyzed form) yields highly crystalline fcu UiO-66 in water, while unsubstituted terephthalic acid gives low-crystallinity hcp phases [4], this compound is the preferred linker for sustainable, water-based UiO-66 manufacturing. This scenario is particularly relevant for large-scale MOF production where toxic organic solvents like DMF are prohibited or cost-prohibitive.

Heterogeneous Base Catalysis for Fine Chemical Synthesis

The Ca(BDC-OH)(DMF)₂ MOF achieves 95% conversion in the Knoevenagel condensation versus 82% for the unsubstituted BDC analog [4]. This 13% performance gain supports the selection of 2-hydroxyterephthalate-based catalysts for room-temperature base-catalyzed reactions, offering higher productivity and potential for catalyst reuse.

Fluorometric Detection of Reactive Oxygen Species (ROS)

The oxidation product of 2-hydroxyterephthalate emits strong fluorescence at 421 nm (excitation 315 nm), a signal stable for 36 h, while terephthalic acid shows negligible emission [4]. This property makes the compound a key reagent in assays for hydroxyl radicals and hydrogen peroxide, with applications in oxidative stress monitoring and environmental analysis.

Defect-Engineered MOFs for Enhanced Gas Sorption and Catalysis

Doping of CPO-27 frameworks with 2-hydroxyterephthalate introduces hydroxyl-functionalized defect sites without collapsing the microporous structure [4]. This capability is critical for creating MOFs with tailored adsorption properties or for immobilizing additional catalytic species, as demonstrated by the retention of porosity post-doping.

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